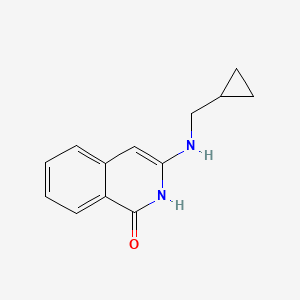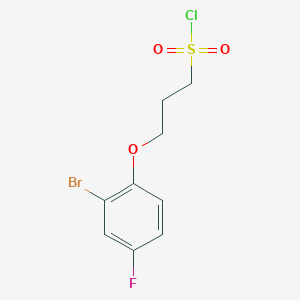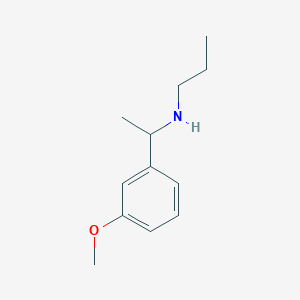
1-(2-Amino-2-cyclopropylethyl)-3-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-2-cyclopropylethyl)-3-propylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an aminoethyl chain and a propylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-2-cyclopropylethyl)-3-propylurea typically involves the reaction of 2-amino-2-cyclopropylethylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-Amino-2-cyclopropylethyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new alkyl or acyl groups attached to the amino moiety.
科学研究应用
1-(2-Amino-2-cyclopropylethyl)-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Amino-2-cyclopropylethyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The cyclopropyl group and the urea moiety play crucial roles in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
1-(2-Amino-2-cyclopropylethyl)-3-methylurea: Similar structure but with a methyl group instead of a propyl group.
1-(2-Amino-2-cyclopropylethyl)-3-ethylurea: Contains an ethyl group instead of a propyl group.
1-(2-Amino-2-cyclopropylethyl)-3-butylurea: Features a butyl group in place of the propyl group.
Uniqueness
1-(2-Amino-2-cyclopropylethyl)-3-propylurea is unique due to its specific combination of the cyclopropyl group and the propylurea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
属性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC 名称 |
1-(2-amino-2-cyclopropylethyl)-3-propylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-6-8(10)7-3-4-7/h7-8H,2-6,10H2,1H3,(H2,11,12,13) |
InChI 键 |
WTIIHMAPEFCJNP-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NCC(C1CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)








![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)

